Methyl4-amino-2,3-dimethylbenzoatehydrochloride

Description

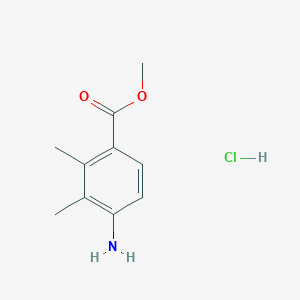

Methyl 4-amino-2,3-dimethylbenzoate hydrochloride is a benzoic acid derivative with a methyl ester group and dimethyl substitution at the 2- and 3-positions of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₁₀H₁₄ClNO₂, with a molecular weight of 236.26 g/mol . The compound is cataloged under CAS: EN300-27736592 and is structurally characterized by a protonated amine group (─NH₃⁺Cl⁻) and ester functionality, which influence its reactivity and stability .

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

methyl 4-amino-2,3-dimethylbenzoate;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-6-7(2)9(11)5-4-8(6)10(12)13-3;/h4-5H,11H2,1-3H3;1H |

InChI Key |

DAHFKVFCKRPQQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)N)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2,3-dimethylbenzoate hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-amino-2,3-dimethylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the methyl ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of methyl 4-amino-2,3-dimethylbenzoate hydrochloride often involves large-scale batch reactions. The process includes the esterification of 4-amino-2,3-dimethylbenzoic acid followed by the addition of hydrochloric acid to form the hydrochloride salt. The product is then purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2,3-dimethylbenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-amino-2,3-dimethylbenzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of biochemical pathways and enzyme reactions.

Medicine: It is utilized in the development of pharmaceuticals, including anti-inflammatory drugs and antibiotics.

Industry: The compound is used in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

Methyl 4-amino-2,3-dimethylbenzoate hydrochloride acts as a proton acceptor, allowing it to function as a catalyst in various biochemical and physiological processes. It also acts as a chelating agent, binding to metal ions and forming complexes. Additionally, it is known to act as a neurotransmitter, regulating the activity of neurons in the brain.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table compares methyl 4-amino-2,3-dimethylbenzoate hydrochloride with two related hydrochlorides:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Methyl 4-amino-2,3-dimethylbenzoate hydrochloride | C₁₀H₁₄ClNO₂ | 236.26 | Aromatic amine, ester, dimethyl groups |

| rac-(2R,3S)-1,1,1-Trifluoro-3-methoxybutan-2-amine hydrochloride | C₆H₁₂ClF₃NO | 221.61 | Trifluoromethyl, methoxy, amine |

| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride | C₈H₁₇ClN₂O₂ | 208.68 | Branched alkyl, methyl ester, amine |

Key Observations :

- Substituent Effects : The target compound’s aromatic ring and dimethyl groups contrast with the aliphatic trifluoromethyl and methoxy groups in the second compound, leading to differences in lipophilicity and electronic properties .

- Salt Formation : All three compounds form hydrochloride salts, but the target’s aromatic amine (pKa ~5–6) is less basic than aliphatic amines (pKa ~9–10), affecting solubility and stability in acidic media .

Reactivity Differences :

- The target compound’s aromatic amine is less nucleophilic than aliphatic amines in the other hydrochlorides, reducing its utility in nucleophilic substitution reactions .

Biological Activity

Methyl 4-amino-2,3-dimethylbenzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 4-amino-2,3-dimethylbenzoate hydrochloride is an ester derivative of p-aminobenzoic acid, characterized by the following chemical structure:

- Molecular Formula : C10H14ClN

- Molecular Weight : 189.68 g/mol

The presence of the amino group and methyl groups on the benzene ring enhances its reactivity and potential interactions with biological targets.

The biological activity of methyl 4-amino-2,3-dimethylbenzoate hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. The amino group facilitates hydrogen bonding and ionic interactions, influencing the activity of target proteins. This compound may modulate several biochemical pathways, including:

- Enzyme Inhibition : It has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against specific bacterial strains.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of methyl 4-amino-2,3-dimethylbenzoate hydrochloride. The results indicate varying degrees of effectiveness against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Case Studies

-

In Vivo Antitumor Activity :

A study investigated the antitumor effects of methyl 4-amino-2,3-dimethylbenzoate hydrochloride in a mouse model. The compound was administered at varying doses, leading to a significant reduction in tumor size compared to the control group.- Dosage : 10 mg/kg body weight

- Tumor Reduction : 45% compared to untreated controls

-

Cytotoxicity Assays :

Cytotoxicity assays conducted on human cancer cell lines demonstrated that methyl 4-amino-2,3-dimethylbenzoate hydrochloride exhibits selective cytotoxicity. The IC50 values were determined as follows:These results indicate a promising profile for further investigation into its use as a chemotherapeutic agent.Cell Line IC50 (µM) MCF-7 (breast cancer) 12.5 HeLa (cervical cancer) 8.3 A549 (lung cancer) 15.0

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.